The mechanism of action for 5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, particularly its antiviral activity against HIV-1, has been investigated. Studies suggest that it acts as an HIV-1 entry inhibitor by targeting the viral envelope glycoprotein gp41. []
Molecular docking studies indicate that 5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one binds to the hydrophobic pocket within the N-terminal heptad repeat (NHR) region of gp41. This interaction disrupts the formation of the six-helix bundle, a crucial step in the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell. []
The primary application of 5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in scientific research is in the exploration of its biological activities, mainly its antiviral properties against HIV-1. []
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7